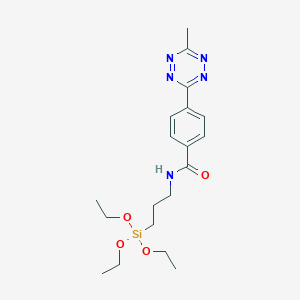

Methyltetrazine-triethoxysilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4Si/c1-5-26-29(27-6-2,28-7-3)14-8-13-20-19(25)17-11-9-16(10-12-17)18-23-21-15(4)22-24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJOQEDMGDTZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyltetrazine-triethoxysilane: A Technical Guide for Bioorthogonal Surface Functionalization and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-triethoxysilane is a heterobifunctional linker molecule designed for the seamless integration of biological molecules with inorganic surfaces. This reagent is at the forefront of bioconjugation and surface chemistry, enabling the development of advanced biosensors, targeted drug delivery systems, and sophisticated cell-surface interaction studies.[1][2] It possesses two key functional moieties: a methyltetrazine group for bioorthogonal "click chemistry" and a triethoxysilane group for covalent attachment to silica-based and other hydroxylated surfaces.[1][3] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility in aqueous media and minimizes non-specific binding.[3][4] This guide provides a comprehensive technical overview of Methyltetrazine-PEG5-triethoxysilane, including its chemical properties, a representative synthesis protocol, detailed experimental procedures for surface functionalization and bioconjugation, and relevant safety information.

Chemical and Physical Properties

Methyltetrazine-PEG5-triethoxysilane is a versatile chemical tool for surface modification and bioorthogonal conjugation.[3] Its key features include the ability to form stable covalent bonds with hydroxylated surfaces like glass and silica, and rapid, catalyst-free bioorthogonal reactivity with trans-cyclooctene (TCO) compounds.[1][3] The integrated PEG5 linker enhances water solubility and reduces non-specific interactions.[3]

| Property | Value | Reference(s) |

| Chemical Name | Methyltetrazine-PEG5-triethoxysilane | [3][5] |

| Synonym | 1-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-N-(3-(triethoxysilyl)propyl)-3,6,9,12-tetraoxapentadecan-15-amide | [1] |

| CAS Number | 2353410-01-0 | [3][5] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [3][5] |

| Molecular Weight | ~639.81 g/mol | [3][5] |

| Purity | ≥95% | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DCM, and DMF | [3][5] |

| Storage Conditions | -20°C | [3][5] |

Representative Synthesis

While the precise, industrial-scale synthesis of Methyltetrazine-PEG5-triethoxysilane is often proprietary, a representative multi-step laboratory synthesis can be proposed based on established chemical principles for creating heterobifunctional PEG linkers. This process involves the sequential attachment of the functional moieties to a central PEG spacer.

A plausible synthetic route involves:

-

Monofunctionalization of a PEG derivative: Starting with a commercially available amino-PEG-acid, one end is protected.

-

Activation of the carboxylic acid: The free carboxylic acid end is activated, for example, as an N-hydroxysuccinimide (NHS) ester.

-

Amidation with an aminosilane: The NHS-activated PEG is reacted with 3-aminopropyltriethoxysilane to form a stable amide bond, linking the PEG to the silane moiety.

-

Deprotection and Tetrazine Conjugation: The protecting group on the other end of the PEG is removed, and the resulting free amine is reacted with an activated methyltetrazine derivative (e.g., a methyltetrazine-NHS ester) to complete the synthesis of the final product.

It is important to note that this represents a generalized synthetic strategy. The actual synthesis may involve different protecting group strategies and activation chemistries to optimize yield and purity.

Experimental Protocols

Surface Functionalization with this compound

This protocol describes the functionalization of a glass or silica surface with this compound to introduce reactive tetrazine groups.

Materials:

-

Glass or silica substrate (e.g., microscope slides, silicon wafers)

-

Methyltetrazine-PEG5-triethoxysilane

-

Anhydrous ethanol

-

Deionized water

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas stream

-

Oven

Protocol:

-

Substrate Cleaning and Activation:

-

Clean the substrate by sonicating in a detergent solution, followed by thorough rinsing with deionized water and then ethanol.

-

Dry the substrate under a stream of nitrogen.

-

To activate the surface by creating hydroxyl groups, treat the substrate with piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a chemical fume hood).

-

Rinse the substrate extensively with deionized water and dry under a nitrogen stream.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of Methyltetrazine-PEG5-triethoxysilane in anhydrous ethanol.

-

Immerse the cleaned and activated substrate in the silane solution.

-

Incubate for 2-4 hours at room temperature with gentle agitation.

-

After incubation, rinse the substrate with ethanol to remove any unreacted silane.

-

Cure the silanized surface by baking in an oven at 110°C for 30-60 minutes.

-

The functionalized substrate, now presenting reactive methyltetrazine groups on its surface, can be stored in a desiccator until further use.

-

Bioorthogonal Conjugation of TCO-Modified Biomolecules

This protocol details the immobilization of a trans-cyclooctene (TCO)-modified biomolecule onto the methyltetrazine-functionalized surface via an inverse-electron-demand Diels-Alder (iEDDA) reaction.

Materials:

-

Methyltetrazine-functionalized substrate (from protocol 4.1)

-

TCO-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA) for blocking (optional)

-

Tween-20 (for washing steps, optional)

Protocol:

-

Preparation of TCO-Biomolecule Solution:

-

Dissolve the TCO-modified biomolecule in PBS to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.

-

-

(Optional) Blocking:

-

To minimize non-specific binding, incubate the methyltetrazine-functionalized surface with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

-

Rinse the surface with PBS.

-

-

Bioconjugation Reaction:

-

Apply the TCO-biomolecule solution to the methyltetrazine-functionalized surface.

-

Incubate for 1-2 hours at room temperature. The reaction is typically rapid, but incubation time can be optimized.

-

After incubation, wash the surface thoroughly with PBS (optionally containing 0.05% Tween-20) to remove any unbound biomolecules.

-

Rinse with deionized water and dry under a gentle stream of nitrogen.

-

The surface is now functionalized with the desired biomolecule.

-

Quantitative Data

The performance of this compound in surface functionalization and bioconjugation can be assessed using various analytical techniques.

| Parameter | Typical Value/Method | Description | Reference(s) |

| Reaction Kinetics (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Second-order rate constant for the iEDDA reaction between methyltetrazine and TCO in solution. The rate can be influenced by the specific TCO derivative and solvent. | |

| Surface Characterization | |||

| - Water Contact Angle | Decrease after cleaning/activation, increase after silanization | Measurement of surface hydrophobicity. A successful silanization will increase the contact angle compared to the clean hydrophilic surface. | |

| - X-ray Photoelectron Spectroscopy (XPS) | Detection of Si, C, N, O | Elemental analysis of the surface to confirm the presence of the silane layer. | |

| - Atomic Force Microscopy (AFM) | Increased surface roughness | Imaging of the surface topography to visualize the deposited silane layer. | |

| Biomolecule Immobilization | |||

| - Fluorescence Microscopy | Detection of fluorescent signal | If the TCO-biomolecule is fluorescently labeled, successful immobilization can be confirmed by imaging. | |

| - Surface Plasmon Resonance (SPR) | Change in refractive index | Real-time monitoring of biomolecule binding to the functionalized surface. | |

| - Quartz Crystal Microbalance (QCM) | Change in frequency | Measurement of mass deposited on the surface. |

Visualizations

Signaling Pathways

This compound is a synthetic linker and is not directly involved in biological signaling pathways. Instead, it is a tool used to immobilize biologically active molecules that can then be used to probe signaling pathways. For instance, a TCO-modified antibody specific to a cell surface receptor could be immobilized on a methyltetrazine-functionalized surface to study receptor activation and downstream signaling in adherent cells.

Experimental Workflows

Caption: Experimental workflow for surface functionalization and bioconjugation.

Caption: Reaction mechanism of surface functionalization and bioconjugation.

Safety Information

As this compound is a chemical reagent, it should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of -20°C.

-

Hazards: While a specific safety data sheet (SDS) for Methyltetrazine-PEG5-triethoxysilane should be consulted, related triethoxysilane compounds can be flammable and may cause skin and eye irritation. Piranha solution, used for surface activation, is extremely hazardous and requires special handling procedures.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyltetrazine-PEG5-triethoxysilane, CAS 2353410-01-0 | AxisPharm [axispharm.com]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Methyltetrazine-Functionalized Triethoxysilanes for Bioconjugation and Surface Modification

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of methyltetrazine-functionalized triethoxysilanes. It is important to note that while the core compound is Methyltetrazine-triethoxysilane, the most commonly utilized and commercially available variants incorporate a polyethylene glycol (PEG) linker between the methyltetrazine and triethoxysilane moieties. This guide will focus on these PEGylated derivatives, such as Methyltetrazine-PEG5-triethoxysilane, as they offer enhanced solubility and reduced non-specific binding, making them ideal for biological applications.[1][2]

Core Chemical Properties

Methyltetrazine-functionalized triethoxysilanes are heterobifunctional molecules that bridge the fields of bioorthogonal chemistry and material science.[3] The key components of these reagents are:

-

Methyltetrazine Moiety: This group participates in exceptionally fast and selective bioorthogonal "click" reactions with trans-cyclooctene (TCO) dienophiles.[4][5] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is catalyst-free and proceeds rapidly under mild, physiological conditions, making it ideal for labeling biomolecules in complex biological systems.[3][6]

-

Triethoxysilane Moiety: This functional group is used for the covalent modification of hydroxylated surfaces, such as glass, silica, and certain metal oxides.[1][7] The silane reacts with surface hydroxyl groups to form stable siloxane bonds.

-

PEG Linker: The polyethylene glycol spacer enhances the hydrophilicity and solubility of the molecule in aqueous buffers, which is crucial for many biological experiments.[3][4] It also helps to minimize non-specific interactions between the functionalized surface and biomolecules.[1]

Quantitative Data

The following table summarizes the key quantitative data for a representative compound, Methyltetrazine-PEG5-triethoxysilane.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][4] |

| Molecular Weight | 639.81 g/mol | [1][8] |

| CAS Number | 2353410-01-0 | [1][4] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1][4] |

| Storage Conditions | Store at -20°C | [1][4][8] |

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound reagents. Below are representative methodologies for surface functionalization and bioconjugation.

Protocol for Surface Functionalization of Glass or Silica

This protocol describes the general steps for modifying a glass or silica surface with a methyltetrazine-functionalized triethoxysilane.

Materials:

-

Glass or silica substrate

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Anhydrous toluene

-

Methyltetrazine-PEG-triethoxysilane solution (e.g., 1-5% in anhydrous toluene)

-

Deionized water

-

Ethanol

Procedure:

-

Surface Cleaning and Activation:

-

Immerse the glass or silica substrate in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

-

Rinse the substrate thoroughly with deionized water.

-

Rinse with ethanol and dry under a stream of nitrogen.

-

-

Silanization:

-

Immerse the cleaned and dried substrate in the Methyltetrazine-PEG-triethoxysilane solution in a moisture-free environment (e.g., under a nitrogen atmosphere).

-

Allow the reaction to proceed for 2-4 hours at room temperature or for 30-60 minutes at elevated temperatures (e.g., 60-80°C).

-

-

Washing:

-

Remove the substrate from the silanization solution and rinse with anhydrous toluene to remove any unreacted silane.

-

Rinse with ethanol and deionized water.

-

-

Curing:

-

Dry the functionalized substrate under a stream of nitrogen.

-

Cure the substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

-

Storage:

-

Store the methyltetrazine-functionalized surface in a dry, inert atmosphere until ready for use.

-

Protocol for Bioorthogonal Ligation of a TCO-Modified Biomolecule

This protocol outlines the general procedure for conjugating a trans-cyclooctene (TCO)-modified biomolecule to a methyltetrazine-functionalized surface.

Materials:

-

Methyltetrazine-functionalized substrate

-

TCO-modified biomolecule (e.g., protein, antibody, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Washing buffer (e.g., PBST - PBS with 0.05% Tween-20)

Procedure:

-

Blocking (Optional but Recommended):

-

Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

-

Rinse the substrate with washing buffer.

-

-

Bioconjugation:

-

Incubate the substrate with the solution of the TCO-modified biomolecule. The concentration of the biomolecule and the incubation time will depend on the specific application and should be optimized. A typical starting point is 1-10 µM for 1-2 hours at room temperature.

-

-

Washing:

-

Remove the biomolecule solution and wash the substrate extensively with washing buffer to remove any unbound biomolecules.

-

Rinse with deionized water.

-

-

Analysis:

-

The successful immobilization of the biomolecule can be confirmed using various analytical techniques, such as fluorescence microscopy (if the biomolecule is fluorescently labeled), ELISA, or surface plasmon resonance (SPR).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Experimental workflow for surface modification and bioconjugation.

Caption: Reaction mechanisms for silanization and IEDDA cycloaddition.

References

- 1. Triethoxysilane(998-30-1) IR Spectrum [chemicalbook.com]

- 2. Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring [mdpi.com]

- 3. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Silane, triethoxymethyl- [webbook.nist.gov]

- 7. microdetection.cn [microdetection.cn]

- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism and Application of Methyltetrazine-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and applications of Methyltetrazine-triethoxysilane, a bifunctional linker at the forefront of bioorthogonal chemistry and surface functionalization. This molecule possesses two key reactive moieties: a triethoxysilane group for covalent attachment to hydroxylated surfaces and a methyltetrazine group for highly efficient and specific bioorthogonal ligation. This document details the underlying chemical principles, provides quantitative kinetic data, outlines detailed experimental protocols for its use, and illustrates its application in advanced life science research, particularly in the development of sensitive diagnostic assays and targeted drug delivery systems.

Core Mechanism of Action

This compound is a hetero-bifunctional molecule designed for the seamless integration of biological molecules with inorganic surfaces. Its mechanism of action is characterized by two distinct and sequential chemical processes:

-

Surface Modification via Silanization: The triethoxysilane group reacts with hydroxyl (-OH) groups present on surfaces such as glass, silica, and metal oxides. This reaction, upon hydrolysis of the ethoxy groups, forms stable siloxane (Si-O-Si) bonds, resulting in a durable covalent functionalization of the surface with a monolayer of methyltetrazine moieties.

-

Bioorthogonal Ligation: The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[1] This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for biological applications.[1]

The combination of these two functionalities allows for the controlled and oriented immobilization of TCO-labeled biomolecules onto a surface.

Quantitative Data

The efficacy of the methyltetrazine-TCO ligation is underscored by its rapid reaction kinetics. While specific kinetic data for this compound is not extensively published, the reaction rates for methyltetrazine derivatives with TCO are well-characterized and serve as a reliable reference.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine derivatives with TCO | 800 - 30,000 | |

| General Tetrazine-TCO Ligation | up to 1 x 10⁶ | |

| Styrene-Tetrazine Cycloaddition | 4.0 x 10⁻³ | [2] |

Signaling Pathways and Logical Relationships

While this compound is not directly involved in cellular signaling pathways, its mechanism of action can be depicted as a logical workflow.

Figure 1: Overall mechanism of this compound.

Experimental Protocols

Protocol for Surface Functionalization of Glass Slides

This protocol details the steps for modifying a glass surface with this compound.

Materials:

-

Glass microscope slides

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

-

Anhydrous toluene

-

This compound

-

Nitrogen gas stream

-

Oven

Methodology:

-

Surface Cleaning:

-

Immerse glass slides in Piranha solution for 30 minutes at room temperature.

-

Rinse extensively with deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

Further dry in an oven at 110°C for 1 hour.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature with gentle agitation.

-

Rinse the slides with fresh toluene to remove excess silane.

-

Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation.

-

Store the functionalized slides in a desiccator until use.

-

Protocol for Immobilization of TCO-Labeled Antibodies for Enhanced ELISA

This protocol describes the use of tetrazine-functionalized surfaces for the covalent immobilization of TCO-modified antibodies to improve the sensitivity of an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]

Materials:

-

Tetrazine-functionalized microtiter plates (prepared as in 4.1)

-

TCO-modified capture antibody (e.g., anti-c-myc-TCO)

-

Unmodified capture antibody (as a negative control)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen

-

HRP-conjugated detection antibody

-

TMB substrate

-

Stop solution (e.g., 1 M HCl)

-

Microplate reader

Methodology:

-

Antibody Immobilization:

-

Prepare serial dilutions of the TCO-modified anti-c-myc antibody and the unmodified antibody in PBS.

-

Add 100 µL of each antibody dilution to the wells of the tetrazine-functionalized microtiter plate.

-

Incubate for 1 hour at 37°C to allow for the bioorthogonal ligation to occur.

-

Wash the wells three times with PBS to remove unbound antibodies.

-

-

ELISA Procedure:

-

Block the remaining reactive sites on the surface by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Add 100 µL of the antigen solution to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Add 100 µL of the HRP-conjugated detection antibody and incubate for 1 hour at 37°C.

-

Wash the wells five times with PBS.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a cell capture assay using a this compound functionalized surface.

Figure 2: Workflow for a cell capture assay.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and life sciences. Its dual functionality enables the robust and specific immobilization of biomolecules on a variety of surfaces. The bioorthogonal nature of the tetrazine-TCO ligation ensures that the biological activity of the immobilized molecules is preserved. The applications of this technology are vast, ranging from the development of highly sensitive diagnostic platforms to the creation of targeted drug delivery vehicles and cell-based assays. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a research setting.

References

- 1. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]

- 2. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydrolysis and Condensation of Methyltetrazine-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions of Methyltetrazine-triethoxysilane. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of organotrialkoxysilane chemistry, particularly analogous systems bearing functional organic groups. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the use of this compound for applications such as bioconjugation, surface modification, and materials science.

Introduction to this compound

This compound is a bifunctional molecule that combines the unique reactivity of a tetrazine moiety with the sol-gel processing capabilities of a triethoxysilane group. The tetrazine component is renowned for its role in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes and alkynes. This reaction is characterized by its rapid kinetics and high specificity in biological media. The triethoxysilane group allows for the formation of inorganic or hybrid organic-inorganic networks through hydrolysis and condensation reactions, making it a valuable tool for surface functionalization and the creation of novel materials.

Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of this compound from a monomeric species to a cross-linked polysiloxane network proceeds through two fundamental reactions: hydrolysis and condensation.

Hydrolysis

Hydrolysis is the initial step where the ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is protonated, making it a better leaving group (ethanol). A subsequent nucleophilic attack by water on the silicon atom leads to the formation of a silanol group.

Base-Catalyzed Hydrolysis: In the presence of a base, a water molecule is deprotonated to form a more nucleophilic hydroxide ion, which then attacks the silicon atom.

The hydrolysis of the three ethoxy groups is a stepwise process, resulting in a series of partially and fully hydrolyzed intermediates.

Condensation

Following hydrolysis, the newly formed silanol groups can react with each other or with remaining ethoxy groups in condensation reactions to form siloxane bridges (Si-O-Si). These reactions result in the formation of dimers, oligomers, and eventually a three-dimensional network. Condensation can proceed through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol.

The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions.

Factors Influencing Hydrolysis and Condensation

The kinetics and outcome of the hydrolysis and condensation of this compound are influenced by several key parameters. A summary of these factors, based on general organotrialkoxysilane chemistry, is presented in Table 1.

Table 1: Key Parameters Influencing the Hydrolysis and Condensation of Organotrialkoxysilanes

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Observations |

| pH | Minimum rate near neutral pH (∼7). Increases under acidic or basic conditions. | Minimum rate around pH 2-4. Increases significantly under basic conditions. | Acidic conditions favor hydrolysis over condensation, leading to more linear polymers. Basic conditions promote condensation and lead to more highly cross-linked, particulate structures. |

| Water Concentration | Increases with higher water-to-silane molar ratios. | Increases with the presence of silanol groups, but excess water can favor the reverse reaction (hydrolysis of siloxane bonds). | A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts will result in incomplete hydrolysis and a network containing residual ethoxy groups. |

| Catalyst | Acids (e.g., HCl, Acetic Acid) and bases (e.g., NH4OH, NaOH) increase the rate. | Acids and bases both catalyze condensation, with bases generally being more effective. | The choice of catalyst can influence the final structure of the polysiloxane network. |

| Solvent | The type of co-solvent (e.g., ethanol, isopropanol) can affect the solubility of reactants and influence reaction rates. | Solvent polarity can impact the stability of intermediates and transition states. | A common solvent is often used to ensure miscibility of the silane and water. |

| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures accelerate both reactions but can also promote side reactions. |

| Steric and Electronic Effects of the Methyltetrazine Group | The bulky and electron-withdrawing nature of the tetrazine ring is expected to influence the reaction rate compared to simpler alkyltriethoxysilanes. | The steric hindrance of the functional group may affect the rate of condensation. | The stability of the tetrazine ring under the chosen reaction conditions (pH, temperature) is a critical consideration. Electron-withdrawing groups can decrease the stability of tetrazines in aqueous solutions. |

Experimental Protocols

General Protocol for Hydrolysis and Condensation in Solution (Sol-Gel Synthesis)

This protocol describes a typical procedure for preparing a sol of hydrolyzed and partially condensed this compound.

-

Preparation of the Precursor Solution:

-

In a clean, dry reaction vessel, dissolve this compound in a suitable alcohol co-solvent (e.g., ethanol, isopropanol) to a desired concentration (e.g., 0.1 to 1 M).

-

-

Addition of Water and Catalyst:

-

In a separate vessel, prepare an aqueous solution containing the desired amount of water and catalyst. The molar ratio of water to silane is a critical parameter and can be varied (e.g., from 1.5:1 to 10:1).

-

For acidic catalysis, an acid such as hydrochloric acid or acetic acid can be used to adjust the pH to a range of 2-5.

-

For basic catalysis, a base such as ammonium hydroxide can be used to adjust the pH to a range of 9-11.

-

-

Reaction:

-

Slowly add the aqueous solution to the silane solution with vigorous stirring.

-

Maintain the reaction at a controlled temperature (e.g., room temperature to 60°C).

-

The reaction time can vary from minutes to several hours, depending on the conditions. The progress of the reaction can be monitored using the techniques described in Section 5.

-

-

Aging (Optional):

-

After the initial reaction, the sol can be aged for a period (hours to days) to allow for further condensation and network formation.

-

Protocol for Surface Modification

This protocol outlines the general steps for functionalizing a hydroxylated surface (e.g., glass, silica) with this compound.

-

Substrate Preparation:

-

Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by washing with detergents, followed by treatment with an oxidizing agent (e.g., piranha solution, UV/ozone) and rinsing with deionized water.

-

-

Preparation of the Silanization Solution:

-

Prepare a dilute solution of this compound (e.g., 1-5% v/v) in an appropriate solvent. For vapor-phase deposition, no solvent is needed. For solution-phase deposition, a common solvent is an anhydrous alcohol or toluene.

-

A small amount of water and an acid catalyst (e.g., acetic acid) can be added to the solution to pre-hydrolyze the silane.

-

-

Deposition:

-

Solution-Phase: Immerse the cleaned substrate in the silanization solution for a specific duration (e.g., 30 minutes to several hours) at a controlled temperature.

-

Vapor-Phase: Place the substrate and the silane in a sealed chamber and heat to promote vaporization and deposition.

-

-

Rinsing and Curing:

-

After deposition, rinse the substrate with the solvent to remove any unbound silane.

-

Cure the coated substrate by heating (e.g., at 100-120°C) to promote the condensation of the silanol groups with the surface hydroxyls and with each other, forming a stable, covalently bound layer.

-

Monitoring and Characterization Techniques

Several analytical techniques can be employed to monitor the progress of hydrolysis and condensation and to characterize the resulting materials.

Table 2: Analytical Techniques for Monitoring Silane Hydrolysis and Condensation

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed information on the disappearance of ethoxy groups, the formation of silanol groups, and the degree of condensation (formation of different Si-O-Si environments). ²⁹Si NMR is particularly powerful for quantifying the different silicon species (monomers, dimers, different condensation states). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Allows for the monitoring of changes in vibrational bands corresponding to Si-O-C (disappearance), Si-OH (formation and then consumption), and Si-O-Si (formation) bonds. |

| Gas Chromatography (GC) | Can be used to quantify the amount of ethanol produced as a byproduct of the hydrolysis and alcohol-producing condensation reactions. |

| Gel Permeation Chromatography (GPC) | Provides information on the evolution of the molecular weight distribution of the sol as oligomers and polymers are formed. |

| Dynamic Light Scattering (DLS) | Can be used to measure the size of particles formed during the sol-gel process, particularly under basic conditions. |

Signaling Pathways and Experimental Workflows

The logical progression of the hydrolysis and condensation process can be visualized as a series of sequential and competing reactions.

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

The experimental workflow for studying these reactions typically involves a systematic variation of parameters and subsequent analysis.

Caption: A typical experimental workflow for investigating the hydrolysis and condensation of this compound.

Conclusion and Future Directions

The hydrolysis and condensation of this compound provide a versatile platform for the development of advanced functional materials and surfaces. While the fundamental principles of these reactions are well-understood from the broader field of silane chemistry, the specific influence of the methyltetrazine group on reaction kinetics and network properties warrants further investigation. Future research should focus on obtaining quantitative kinetic data under various reaction conditions to enable precise control over the material properties. The stability of the tetrazine moiety throughout the sol-gel process is a critical aspect that requires careful evaluation to ensure the preservation of its bioorthogonal reactivity in the final material. This guide serves as a starting point for researchers to design and conduct experiments that will further elucidate the behavior of this promising bifunctional molecule.

Stability of Methyltetrazine-triethoxysilane in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of Methyltetrazine-triethoxysilane in aqueous solutions, a critical consideration for its application in bioconjugation, surface modification, and drug delivery systems. The stability of this bifunctional molecule is governed by the reactivity of its two key components: the triethoxysilane group and the methyltetrazine ring. This document provides a comprehensive overview of the hydrolysis and condensation of the silane moiety and the degradation pathways of the tetrazine core, supported by quantitative data from analogous systems, detailed experimental protocols, and visualizations of the key chemical processes.

Core Concepts: Understanding the Stability of Bifunctional Silanes

This compound is a hetero-bifunctional linker designed for advanced bioconjugation techniques. The triethoxysilane group allows for covalent attachment to silica-based surfaces or other materials bearing hydroxyl groups, while the methyltetrazine moiety enables rapid and specific "click" reactions with trans-cyclooctene (TCO) derivatives. The utility of this molecule is fundamentally dependent on its stability in aqueous environments, where both the silane and tetrazine functionalities can undergo degradation.

The overall stability is a composite of two distinct chemical processes:

-

Hydrolysis and Condensation of the Triethoxysilane Group: In the presence of water, the ethoxy groups of the silane are hydrolyzed to form silanols (Si-OH). These silanols are highly reactive and can condense with other silanols or with hydroxyl groups on a surface to form stable siloxane bonds (Si-O-Si or Si-O-Surface).

-

Degradation of the Methyltetrazine Ring: The tetrazine ring, while relatively stable, can be susceptible to degradation in aqueous media, particularly under certain pH conditions or in the presence of nucleophiles.

Stability of the Triethoxysilane Moiety

The triethoxysilane group undergoes a two-step process in aqueous solution: hydrolysis followed by condensation. The rates of these reactions are influenced by several factors, including pH, temperature, concentration, and the presence of catalysts.

Hydrolysis

Hydrolysis is the initial and rate-determining step for the reaction of triethoxysilanes in water. It involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an ethoxy group and the formation of a silanol. This process can proceed stepwise to replace one, two, or all three ethoxy groups.

The rate of hydrolysis is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[1] Under acidic conditions, the ethoxy group is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom.

Condensation

Once formed, the silanol groups are highly reactive and can undergo condensation reactions to form siloxane bonds. This can occur between two silanol groups (water condensation) or between a silanol group and an ethoxy group (alcohol condensation). This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network. The rate of condensation is generally fastest under basic conditions.

Factors Influencing Triethoxysilane Stability

Several key factors dictate the rate of hydrolysis and condensation:

-

pH: As mentioned, both acidic and basic conditions accelerate hydrolysis compared to neutral pH. Condensation is generally favored at higher pH.

-

Concentration: Higher concentrations of the silane and water can increase the reaction rates.[1]

-

Temperature: Increased temperature generally accelerates the rates of both hydrolysis and condensation.[1]

-

Solvent: The choice of co-solvent can influence the solubility and reactivity of the silane.

-

Organic Substituent: The nature of the organic group attached to the silicon atom can sterically and electronically influence the reaction rates. The presence of a PEG linker in Methyltetrazine-PEG-triethoxysilane enhances its water solubility, which can facilitate hydrolysis.[2]

Quantitative Stability Data for Analogous Silanes

| Silane | Conditions | Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | Acidic (HCl), Ethanol/Water | 0.002 - 0.01 M⁻¹min⁻¹ | [3] |

| Methyltriethoxysilane (MTES) | Acidic (HCl), Ethanol/Water | 0.001 - 0.005 M⁻¹min⁻¹ | [3] |

| 3-Aminopropyltriethoxysilane (APTES) | Neutral, Ethanol/Water | Fastest among tested non-amino silanes | [4] |

| Triethoxysilane | Water, 2°C, pH 7.0 | t₁/₂ < 0.3 minutes (for analogous trimethoxysilane) | [5] |

Note: These values are for comparative purposes and the actual stability of this compound may vary.

dot

References

- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triethoxysilane | C6H16O3Si | CID 13830 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reactivity of methyltetrazine, a cornerstone of modern chemical biology and drug development. Its exceptional reaction kinetics and high specificity have established it as a critical tool for in-cell labeling, proteomics, and pretargeted therapies.

Core Concepts of Methyltetrazine Bioorthogonal Reactivity

Methyltetrazine participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[1] In this reaction, the electron-poor tetrazine (the diene) reacts rapidly with an electron-rich dienophile, most commonly a strained alkene or alkyne.[1] This reaction is characterized by its high speed and selectivity, proceeding efficiently in complex biological media without the need for a catalyst.[2][3] The primary dienophiles used in conjunction with methyltetrazine are trans-cyclooctene (TCO), cyclopropene, and bicyclononyne (BCN).[3][4] The reaction with TCO is particularly noteworthy for its extremely fast kinetics.[2]

The general mechanism involves the [4+2] cycloaddition of the tetrazine and the dienophile to form a highly unstable bicyclic intermediate.[5] This is followed by a rapid retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion.[6][7] This irreversible process, with only nitrogen as a byproduct, makes it exceptionally suitable for in vivo applications.[8]

Quantitative Data on Methyltetrazine Reactivity

The reactivity of methyltetrazine is highly dependent on its reaction partner and the solvent conditions. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles

| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| trans-cyclooctene (TCO) | ~1000 | Aqueous media | [2][9] |

| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol | [10][11] |

| Norbornene | 8.5 x 10⁻³ | Methanol | [11] |

| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO | [12] |

Table 2: Stability of Methyl-Substituted Tetrazines

| Condition | Remaining Tetrazine (%) | Time | Reference |

| Aqueous media | High stability | Not specified | [2] |

| Biological media | More stable than H-tetrazines | Not specified | [12] |

Experimental Protocols

Detailed methodologies for key experiments involving methyltetrazine are provided below.

Protocol 1: General Protein Labeling with Methyltetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein of interest (5-20 mg/mL)

-

Methyltetrazine-NHS ester

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.0-9.0) or phosphate-buffered saline (PBS, pH 7.4)[13]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[14]

-

Size-exclusion chromatography column (e.g., Glen Gel-Pak™ desalting column)[13]

Procedure:

-

Prepare the protein solution in the chosen reaction buffer.[13]

-

Immediately before use, dissolve the Methyltetrazine-NHS ester in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mM).[13][14]

-

Add the Methyltetrazine-NHS ester stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and desired degree of labeling. For a protein concentration ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[13][14]

-

Gently mix the reaction by pipetting and incubate at room temperature for 1-4 hours or on ice for 2 hours.[13][14]

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature or 15 minutes on ice.[14]

-

Purify the methyltetrazine-labeled protein from excess reagent and byproducts using a size-exclusion chromatography column.[13]

Protocol 2: Live-Cell Imaging of Labeled Proteins

This protocol outlines a general procedure for imaging proteins labeled with methyltetrazine in live cells using a TCO-functionalized fluorescent probe.

Materials:

-

Live cells expressing the protein of interest labeled with methyltetrazine

-

TCO-functionalized fluorescent probe (e.g., sCy5-TCO)[15]

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 2% paraformaldehyde) (optional)

-

Lysosomal marker (e.g., LAMP-1 antibody) and corresponding secondary antibody (optional)

-

Confocal microscope

Procedure:

-

Culture the cells of interest in a suitable imaging dish or plate.

-

If the protein is to be labeled in situ, treat the live cells with the methyltetrazine-containing probe (e.g., a methyltetrazine-amino acid incorporated into an inhibitor) for a specified time (e.g., 2 hours).[16]

-

Wash the cells with PBS to remove any excess unlabeled probe.

-

If using a membrane-impermeable TCO-fluorophore, lyse the cells at this stage.[15] For membrane-permeable probes, proceed with live cells.

-

Incubate the cells (or cell lysate) with the TCO-functionalized fluorescent probe (e.g., 2 µM sCy5-TCO) for a suitable duration (e.g., 30 minutes).[16]

-

Wash the cells with PBS to remove the unbound fluorescent probe.

-

(Optional) Fix the cells with 2% paraformaldehyde and perform immunofluorescence staining for cellular markers (e.g., LAMP-1) to determine the subcellular localization of the labeled protein.[16]

-

Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and any additional stains.[16]

Protocol 3: Synthesis of a Methyltetrazine-Containing Amino Acid (MeTz-Ala)

This protocol describes the synthesis of L-methyltetrazinyl-alanine (MeTz-Ala), which can be incorporated into peptides and proteins.[17]

Materials:

-

Cbz-protected asparagine

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Pyridine/acetone (1:1)

-

3-Mercaptopropionic acid

-

Hydrazine hydrate

-

Acetonitrile

-

Sodium nitrite

-

Acetic acid/dichloromethane (1:1)

Procedure:

-

Dehydrate the side-chain amide of Cbz-protected asparagine to a nitrile using DCC in a pyridine/acetone solvent mixture.[17]

-

Perform a one-step tetrazine formation using a 3-mercaptopropionic acid-catalyzed reaction with hydrazine hydrate in acetonitrile.[17]

-

Oxidize the resulting intermediate with sodium nitrite under acidic conditions (acetic acid/dichloromethane) to yield the Cbz-protected MeTz-Ala.[17]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a general experimental workflow.

References

- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Detection [iris-biotech.de]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. atto-tec.com [atto-tec.com]

- 10. Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 15. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]

Solubility Profile of Methyltetrazine-triethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyltetrazine-triethoxysilane, a bifunctional molecule of significant interest in bioconjugation and surface modification applications. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide presents qualitative solubility information for the closely related compound, Methyltetrazine-PEG5-triethoxysilane, and provides a general framework for solubility determination based on the physicochemical properties of its constituent functional groups: a methyltetrazine moiety and a triethoxysilane group.

Predicted Solubility Characteristics

The solubility of this compound is dictated by the interplay between its polar triethoxysilane head and its relatively non-polar methyltetrazine core. The triethoxysilane group is susceptible to hydrolysis in the presence of water, leading to the formation of more polar silanol groups, which can influence solubility in aqueous environments. However, the parent compound is expected to exhibit good solubility in a range of common organic solvents.

Based on the available data for the structurally similar Methyltetrazine-PEG5-triethoxysilane, a qualitative solubility summary is provided below. The presence of the polyethylene glycol (PEG) linker in this analogue significantly enhances aqueous solubility.

Table 1: Qualitative Solubility of Methyltetrazine-PEG5-triethoxysilane [1][2]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Dichloromethane (DCM) | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1][2] |

It is important to note that without the hydrophilic PEG linker, the solubility of this compound in polar solvents is likely to be considerably lower than that of its PEGylated counterpart.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a hydrophobic organic compound like this compound. This method can be adapted to quantify solubility in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest (e.g., DMSO, DCM, DMF, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.

-

-

Expression of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

-

Logical Workflow for Application in Bioconjugation

This compound is primarily utilized as a linker for the functionalization of surfaces (e.g., glass, silica) and subsequent bioconjugation to molecules bearing a trans-cyclooctene (TCO) moiety via an inverse-electron-demand Diels-Alder cycloaddition. The following diagram illustrates a typical experimental workflow.

This guide provides a foundational understanding of the solubility aspects of this compound for researchers and professionals in drug development and related fields. While specific quantitative data remains elusive, the provided information on its chemical analogues and a general experimental protocol offer a strong starting point for its practical application.

References

An In-depth Technical Guide to the Safe Handling of Methyltetrazine-triethoxysilane

Disclaimer: No specific Safety Data Sheet (SDS) for Methyltetrazine-triethoxysilane was publicly available at the time of this writing. The following guide is a composite assessment based on the known hazards of its constituent functional groups: the methyltetrazine moiety and the triethoxysilane moiety. This information is intended for researchers, scientists, and drug development professionals and should be used as a precautionary guide. Always supplement this information with a thorough risk assessment and adhere to your institution's safety protocols.

Introduction

This compound is a bifunctional molecule of increasing interest in bioconjugation and materials science. It incorporates a methyltetrazine group, which is highly reactive in bioorthogonal "click chemistry" reactions, and a triethoxysilane group, which can be used for surface modification, particularly on silica-based materials. The dual reactivity of this compound necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed overview of the safety considerations, handling procedures, and available data for compounds containing these reactive moieties.

Hazard Identification and Classification

The primary hazards associated with this compound are derived from its two functional groups.

-

Methyltetrazine Moiety: While specific toxicity data for methyltetrazine itself is limited, related tetrazine compounds are known to be potential skin, eye, and respiratory tract irritants. Some may be harmful if swallowed.[1][2]

-

Triethoxysilane Moiety: Triethoxysilanes are flammable liquids and vapors.[3] They are also known to be skin and eye irritants, with the potential for serious eye damage.[3][4] A significant hazard is their reactivity with water, which leads to the formation of ethanol and silicic acid. This reaction can generate heat and, in a sealed container, lead to a pressure buildup. Furthermore, under certain conditions, such as in the presence of acids, bases, or certain metals, triethoxysilanes can generate flammable hydrogen gas.

Based on the GHS classifications of related compounds, a precautionary classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Quantitative Data from Related Compounds

The following tables summarize quantitative data extracted from the Safety Data Sheets of structurally related compounds.

Table 1: Physical and Chemical Properties of Related Silanes

| Property | Triethoxysilane | Methyltriethoxysilane |

| CAS Number | 998-30-1 | 2031-67-6 |

| Molecular Formula | C6H16O3Si | C7H18O3Si |

| Molecular Weight | 164.28 g/mol | 178.30 g/mol |

| Boiling Point | 134-135 °C | 141-143 °C |

| Flash Point | 26 °C | 23 °C |

| Density | 0.88 g/cm³ | 0.895 g/cm³ |

Source: PubChem, Fisher Scientific SDS[3][5][6]

Table 2: Toxicological Data for Triethoxysilane

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 2000 mg/kg |

| Dermal LD50 | Rabbit | >2000 mg/kg |

| Inhalation LC50 | Rat | 0.5-1.3 mg/L (4h) |

Source: Fisher Scientific SDS[3]

Experimental Protocols and Handling Procedures

Given the hazardous nature of this compound, strict adherence to the following handling procedures is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably a chemical fume hood with a face velocity of at least 100 feet per minute.

-

Fire Safety: An ABC or BC fire extinguisher and a safety shower/eyewash station must be readily accessible.

-

Inert Atmosphere: Due to its moisture sensitivity, it is good practice to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).

Spill and Waste Disposal

-

Spill Response: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for disposal.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizations

Hazard Identification and Control Workflow

Caption: Workflow for hazard identification and implementation of control measures.

Reactivity Profile of this compound

References

- 1. Methyltetrazine-DBCO|MSDS [dcchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Triethoxysilane | C6H16O3Si | CID 13830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethoxysilane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyltetrazine-triethoxysilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a versatile heterobifunctional linker at the forefront of bioconjugation and surface modification technologies. This document details its chemical properties, core applications in drug development and diagnostics, and provides illustrative experimental protocols for its use.

Core Compound Specifications

Methyltetrazine-PEG5-triethoxysilane is a molecule designed with two primary functional ends: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane group for covalent attachment to silica-based surfaces. A polyethylene glycol (PEG) linker enhances solubility and minimizes non-specific interactions.

| Property | Value | Reference |

| CAS Number | 2353410-01-0 | [1] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1] |

| Molecular Weight | 639.81 g/mol | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1][2] |

| Storage | Store at -20°C | [1][2] |

Note: Some suppliers may list this CAS number for variants with slightly different PEG linker lengths (e.g., PEG4). Users should verify the specific product information from their supplier.

The Chemistry of Bioorthogonal Ligation

The power of Methyltetrazine-PEG5-triethoxysilane lies in the reactivity of the methyltetrazine group. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) derivative. This reaction is a cornerstone of "click chemistry" due to its exceptional speed, selectivity, and biocompatibility.

Key features of the Methyltetrazine-TCO ligation include:

-

High Reaction Kinetics: It is one of the fastest bioorthogonal reactions known.

-

Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.

-

No Catalyst Required: The reaction does not require a cytotoxic copper catalyst.

-

Stability: The resulting covalent bond is highly stable.

This reaction is central to its application in labeling and immobilizing biomolecules.

Key Applications in Research and Development

The unique properties of Methyltetrazine-PEG5-triethoxysilane make it a valuable tool in several research and development areas:

-

Biosensor and Diagnostic Device Development: The triethoxysilane group allows for the stable functionalization of silica-based biosensor surfaces, such as those used in surface plasmon resonance (SPR) or silicon photonics. Subsequent "clicking" of TCO-modified antibodies, nucleic acids, or other capture probes enables the creation of highly specific and sensitive diagnostic tools.[1]

-

Targeted Drug Delivery: While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is extensively used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.

-

Cell and Tissue Imaging: The bioorthogonal nature of the ligation allows for the specific labeling of cells and tissues that have been metabolically or otherwise tagged with a TCO group.

-

Materials Science: This linker can be used to create functionalized materials with tailored surface properties for a variety of applications.[1]

Experimental Protocols

While specific protocols should be optimized for the particular application and substrate, the following provides a general framework for the use of Methyltetrazine-PEG5-triethoxysilane.

Protocol for Surface Functionalization of Silica Substrates

This protocol describes the general steps for modifying a silica-based surface (e.g., glass slide, silicon wafer) with Methyltetrazine-PEG5-triethoxysilane.

Materials:

-

Silica-based substrate

-

Acetone, ethanol, or isopropanol (reagent grade)

-

Deionized water

-

Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or oxygen plasma cleaner

-

Anhydrous toluene or ethanol

-

Methyltetrazine-PEG5-triethoxysilane

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the silica substrate by sonicating in a series of solvents such as acetone, ethanol, and deionized water (10-15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups. This can be achieved by either:

-

Piranha solution: Immerse the substrate in freshly prepared piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Oxygen plasma: Treat the substrate with oxygen plasma according to the instrument manufacturer's instructions.

-

-

Rinse the activated substrate extensively with deionized water and dry with nitrogen.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of Methyltetrazine-PEG5-triethoxysilane in anhydrous toluene or ethanol.

-

Immerse the cleaned and activated substrate in the silane solution.

-

Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.

-

After incubation, rinse the substrate with the anhydrous solvent (toluene or ethanol) to remove excess silane.

-

Sonicate the substrate briefly (1-2 minutes) in the same solvent to remove any non-covalently bound silane.

-

Dry the functionalized substrate under a stream of nitrogen.

-

(Optional) Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.

-

-

Storage:

-

Store the functionalized substrates in a desiccator or under an inert atmosphere until ready for use.

-

Protocol for Bioconjugation of a TCO-Modified Protein

This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.

Materials:

-

Methyltetrazine-functionalized substrate

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Pre-incubation:

-

(Optional but recommended) Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes to minimize non-specific binding of the protein.

-

Rinse the substrate with PBS and deionized water, then dry with nitrogen.

-

-

Bioconjugation:

-

Prepare a solution of the TCO-modified protein at a suitable concentration (typically in the µg/mL to mg/mL range, to be optimized for the specific protein) in PBS.

-

Apply the protein solution to the functionalized surface, ensuring the entire surface is covered.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

-

The reaction is typically rapid; incubation times can be optimized.

-

-

Washing:

-

After incubation, wash the substrate thoroughly with PBS to remove any unbound protein.

-

Rinse with deionized water.

-

Dry the substrate under a gentle stream of nitrogen.

-

-

Analysis:

-

The successful immobilization can be confirmed by various surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, atomic force microscopy (AFM), or by functional assays if the immobilized protein has enzymatic activity or binding properties.

-

Data Presentation

The following tables provide an overview of the key chemical entities and representative kinetic data for the underlying bioorthogonal reaction.

Table 1: Key Chemical Structures

| Compound | Structure | Role |

| Methyltetrazine-PEG5-triethoxysilane | (Structure not available in search results) | Surface modification and bioorthogonal ligation |

| trans-Cyclooctene (TCO) | (Generic TCO structure) | Bioorthogonal reaction partner for tetrazine |

Table 2: Representative Reaction Kinetics

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Tetrazine-TCO Ligation | ~1,000 - 30,000 | Aqueous media |

Note: The reaction rate can be influenced by the specific substituents on both the tetrazine and the TCO, as well as the solvent.

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the use of Methyltetrazine-PEG5-triethoxysilane.

This guide provides a foundational understanding of Methyltetrazine-PEG5-triethoxysilane and its applications. For specific research needs, further optimization of the provided protocols is recommended.

References

Theoretical Framework and Practical Guide to Methyltetrazine-Triethoxysilane Surface Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for the surface binding of Methyltetrazine-triethoxysilane. The content herein is synthesized from established literature on organosilane chemistry and computational surface science to serve as a foundational resource for applications in bioconjugation, biosensor development, and targeted drug delivery.

Introduction to this compound Surface Chemistry

This compound is a bifunctional molecule of significant interest in the field of bioconjugation and surface functionalization. It combines the robust surface anchoring capabilities of a triethoxysilane group with the highly selective bioorthogonal reactivity of a methyltetrazine moiety. The triethoxysilane group facilitates the covalent attachment to hydroxylated surfaces such as glass, silica, and other metal oxides, forming a stable self-assembled monolayer (SAM).[1][2][3] This process transforms the substrate into a reactive platform ready for the specific immobilization of biomolecules tagged with a complementary dienophile, typically a strained alkene like trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is known for its rapid kinetics and high specificity in biological media.[1]

Theoretical Studies of Surface Binding

While specific density functional theory (DFT) studies on this compound are not yet prevalent in the literature, a robust theoretical framework can be constructed from computational analyses of analogous organosilane molecules, such as (3-aminopropyl)triethoxysilane (APTES), on silica (SiO₂) surfaces.[4][5] These studies provide critical insights into the binding energies, reaction pathways, and molecular orientations that govern the formation of silane SAMs.

The binding process is generally understood to occur in two main stages:

-

Hydrolysis: The ethoxy groups of the silane react with trace water in the solvent or on the surface to form reactive silanol groups (-Si-OH).[3][6]

-

Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable siloxane bonds (Si-O-Surface). Intermolecular condensation between adjacent silanol molecules can also occur, leading to a cross-linked network.[3][7]

Data Presentation: Representative Quantitative Data from Analogous DFT Studies

The following table summarizes typical quantitative data that would be expected from a DFT study of this compound on a hydroxylated silica surface, based on published values for similar aminosilane systems.[4] This data is crucial for understanding the stability and nature of the surface modification.

| Parameter | Representative Value Range | Significance |

| Adsorption Energy (E_ads) | -0.8 to -1.5 eV | Indicates the thermodynamic favorability of the silane molecule binding to the surface. More negative values signify stronger, more stable adsorption.[4] |

| Si-O (Surface) Bond Length | 1.60 - 1.70 Å | The length of the covalent bond formed between the silicon atom of the silane and an oxygen atom of the hydroxylated surface.[4] |

| N-H···O Hydrogen Bond Length | 1.70 - 2.00 Å | In aminosilanes, hydrogen bonding between the amine and surface hydroxyls can contribute to the initial physisorption and stabilization of the monolayer.[4] |

| Reaction Barrier (Hydrolysis) | Varies with catalyst | The energy required to initiate the hydrolysis of the ethoxy groups. This can be influenced by pH and the presence of acid or base catalysts.[8] |

| Reaction Barrier (Condensation) | ~1 eV or less | The energy barrier for the formation of the covalent Si-O-Surface bond. Lower barriers indicate a more facile reaction.[8] |

Experimental Protocols for Surface Functionalization

This section details a generalized yet comprehensive protocol for the formation of a this compound self-assembled monolayer on a glass or silicon oxide substrate.[9]

Substrate Preparation (Cleaning and Hydroxylation)

-